molecular formula C21H24ClN5O3 B2603708 N-(5-chloro-2-methoxyphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1007081-94-8

N-(5-chloro-2-methoxyphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No.: B2603708
CAS No.: 1007081-94-8
M. Wt: 429.91
InChI Key: VHGRMHOCLFWYAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This product is the chemical compound N-(5-chloro-2-methoxyphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide, supplied for research purposes. The compound has a molecular formula of C21H24ClN5O3 and a molecular weight of 429.9 g/mol . Its structure features a substituted pyrimidinone core linked to a 5-chloro-2-methoxyphenyl group via an acetamide bridge, and is further functionalized with a 3,5-dimethyl-1H-pyrazol-1-yl moiety . This complex architecture suggests potential as a valuable intermediate in medicinal chemistry and drug discovery research. The presence of multiple nitrogen heterocycles and hydrogen bond acceptor/donor sites makes it a candidate for investigating interactions with various biological targets. Researchers can utilize this compound as a building block for the synthesis of more complex molecules or as a starting point for biochemical probe development. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting. For detailed application notes and specific research data, please contact our scientific support team.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN5O3/c1-6-16-14(4)23-21(27-13(3)9-12(2)25-27)26(20(16)29)11-19(28)24-17-10-15(22)7-8-18(17)30-5/h7-10H,6,11H2,1-5H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGRMHOCLFWYAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(N(C1=O)CC(=O)NC2=C(C=CC(=C2)Cl)OC)N3C(=CC(=N3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, characterization, and biological screening of this compound, focusing on its pharmacological properties and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from 5-chloro-2-methoxyphenyl derivatives and various pyrazole and pyrimidine precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are employed to confirm the structure of the synthesized compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and pyrimidine moieties. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) cells. The compound exhibited IC50 values indicating effective inhibition of cell growth:

CompoundCell LineIC50 (µM)
N-(5-chloro...)MCF73.79
N-(5-chloro...)HCT1161.1
N-(5-chloro...)A54926

These results suggest that the compound may induce apoptosis or inhibit proliferation in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .

Enzyme Inhibition

The compound has also been screened for enzyme inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX). These enzymes are crucial in neurodegenerative diseases and inflammatory conditions. The following table summarizes the enzyme inhibition activities:

EnzymeIC50 Value (µM)
Acetylcholinesterase10.0
Butyrylcholinesterase15.0
Lipoxygenase25.0

The results indicate that this compound possesses notable inhibitory effects on these enzymes, which could be beneficial for treating conditions like Alzheimer's disease .

Antioxidant Activity

Antioxidant assays using DPPH scavenging methods have demonstrated that this compound exhibits significant antioxidant properties. The ability to scavenge free radicals is essential for preventing oxidative stress-related diseases.

The biological activities of this compound can be attributed to its structural components:

  • Pyrazole Moiety : Known for its diverse pharmacological properties including anticancer and anti-inflammatory effects.
  • Pyrimidine Derivative : Contributes to the compound's ability to interact with various biological targets.
  • Chloromethoxyphenyl Group : Enhances lipophilicity and may improve bioavailability.

Case Studies

Several case studies have reported on the synthesis and biological evaluation of similar compounds:

  • Study on Pyrazole Derivatives : This study found that pyrazole-based compounds exhibit significant anticancer activity against multiple cell lines with various substitutions impacting potency .
  • Enzyme Inhibition Research : Research indicated that modifications in the structure of similar compounds lead to enhanced inhibition of cholinesterases, suggesting a structure–activity relationship that could guide future drug design .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide typically involves multi-step organic reactions. The compound can be synthesized through the reaction of 5-chloro-2-methoxyphenyl derivatives with various pyrazole and pyrimidine intermediates. Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm the structure and purity of the synthesized compound.

Antioxidant Activity

Research has shown that compounds structurally similar to this compound exhibit significant antioxidant properties. These compounds can scavenge free radicals, which are implicated in various diseases including cancer and neurodegenerative disorders .

Enzyme Inhibition Studies

The compound has been tested for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The results indicate that it may possess potential therapeutic effects in treating conditions like Alzheimer's disease by enhancing cholinergic transmission through enzyme inhibition .

Anticancer Properties

Several studies have indicated that derivatives of this compound could exhibit anticancer activity. For instance, modifications to the pyrazole moiety have been linked to increased cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .

Case Study 1: Antioxidant Screening

In a study where various derivatives were synthesized, one derivative demonstrated a DPPH scavenging activity comparable to established antioxidants. This suggests a potential application in dietary supplements or pharmaceuticals aimed at oxidative stress-related conditions .

Case Study 2: Enzyme Inhibition

Another study assessed the inhibition of AChE by synthesized compounds similar to this compound. Results indicated an IC50 value that shows promising efficacy compared to known inhibitors used in Alzheimer's therapy .

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